molecular formula C19H19F3N4O3 B2791785 Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate CAS No. 2034446-74-5

Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate

Cat. No. B2791785
CAS RN: 2034446-74-5
M. Wt: 408.381
InChI Key: JRLSWKIUKQELSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate” involved the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours, after which the solvent was removed, and the residue was recrystallized from ethanol .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may bind to its target(s) through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Once the targets are identified, it would be possible to map the compound to specific biochemical pathways .

Pharmacokinetics

Its solubility in dmso suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Once the targets and mode of action are identified, it will be possible to predict the cellular effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its solubility in DMSO suggests it might be more effective in non-polar environments .

Safety and Hazards

The safety and hazards of “Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate” are not known at this time .

properties

IUPAC Name

methyl 4-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c1-29-18(28)13-4-2-12(3-5-13)17(27)25-14-6-8-26(9-7-14)16-10-15(19(20,21)22)23-11-24-16/h2-5,10-11,14H,6-9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLSWKIUKQELSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate

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